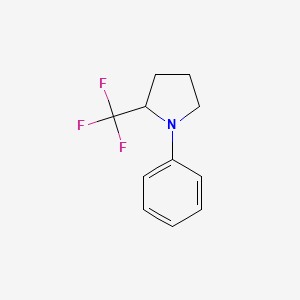

1-Phenyl-2-(trifluoromethyl)pyrrolidine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H12F3N |

|---|---|

Poids moléculaire |

215.21 g/mol |

Nom IUPAC |

1-phenyl-2-(trifluoromethyl)pyrrolidine |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)10-7-4-8-15(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |

Clé InChI |

ZZYATYZSYPKREP-UHFFFAOYSA-N |

SMILES canonique |

C1CC(N(C1)C2=CC=CC=C2)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

The Physicochemical and Pharmacokinetic Profiling of 1-Phenyl-2-(trifluoromethyl)pyrrolidine: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequently encounter chemical scaffolds that challenge traditional pharmacokinetic paradigms. 1-Phenyl-2-(trifluoromethyl)pyrrolidine is a prime example of such a scaffold. By merging a classic pyrrolidine ring with an N-aryl linkage and an alpha-trifluoromethyl (

This whitepaper dissects the causality behind its unique properties, maps its structural logic, and provides robust, self-validating protocols for its synthesis and characterization.

Structural Causality and Physicochemical Profiling

The structural architecture of 1-phenyl-2-(trifluoromethyl)pyrrolidine fundamentally alters the electron distribution of the central nitrogen atom, leading to profound shifts in its physical properties.

-

Basicity (pKa) Suppression: A standard aliphatic pyrrolidine is highly basic, with a pKa of approximately 11.2. However, the introduction of the N-phenyl group allows the nitrogen's lone pair to delocalize into the aromatic

-system via resonance, dropping the pKa to ~5. The addition of the highly electronegative -

Lipophilicity (LogP) and Permeability: The

group is a well-documented lipophilic bioisostere. Combined with the aromatic bulk of the phenyl ring, the molecule achieves a high LogP. This neutral, lipophilic state guarantees excellent passive membrane permeability but poses distinct challenges for aqueous solubility. -

Metabolic Stability: Cytochrome P450 (CYP) enzymes typically target the alpha-carbon of pyrrolidines for oxidation, leading to ring opening and rapid clearance. The steric bulk and strong C-F bonds of the alpha-

group effectively block this metabolic liability, significantly extending the scaffold's half-life ().

Quantitative Physicochemical Data Summary

| Property | Estimated Value | Structural Causality |

| Molecular Weight | 215.22 g/mol | N/A |

| LogP (Lipophilicity) | ~ 3.8 - 4.2 | Driven by the hydrophobic phenyl ring and the highly lipophilic |

| pKa (Conjugate Acid) | < 2.0 | N-lone pair delocalized into the phenyl ring (resonance) + strong -I effect of alpha- |

| Topological Polar Surface Area | 3.24 Ų | Tertiary amine lacking hydrogen bond donors. |

| Ionization State (pH 7.4) | >99% Neutral | Extremely low pKa ensures the molecule remains unprotonated under physiological conditions. |

Mechanistic Visualizations

The following diagrams illustrate the logical relationships governing the molecule's properties and the catalytic cycle required for its synthesis.

Fig 1. Logical relationship between structural modules and resulting physicochemical properties.

Fig 2. Buchwald-Hartwig catalytic cycle for the N-arylation of 2-(trifluoromethyl)pyrrolidine.

Experimental Workflows and Self-Validating Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Cross-Coupling

The synthesis of N-aryl pyrrolidines often relies on Buchwald-Hartwig cross-coupling utilizing catalysts such as

Step-by-Step Methodology:

-

Catalyst Preparation (Glovebox): In an inert atmosphere, combine

(2 mol%) and RuPhos (4 mol%) in anhydrous toluene. Stir for 15 minutes to pre-form the active -

Substrate Addition: Add bromobenzene (1.0 eq), 2-(trifluoromethyl)pyrrolidine (1.2 eq), and sodium tert-butoxide (

, 1.5 eq). Causality Check: -

Internal Standard Integration (Self-Validation): Add a precise known quantity of biphenyl as an internal standard. This allows LC-MS monitoring to compare the product peak area against the unreactive internal standard, differentiating true catalytic conversion from solvent evaporation artifacts.

-

Reaction & Monitoring: Seal the vessel, remove from the glovebox, and heat to 85°C for 12 hours. Monitor conversion via LC-MS.

-

Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via silica gel chromatography.

Protocol 2: LogD (7.4) Determination via Shake-Flask LC-MS

Because of the extreme lipophilicity and low basicity of this compound, standard potentiometric titrations for LogP frequently fail due to aqueous precipitation. A miniaturized shake-flask method coupled with LC-MS provides a superior, self-validating alternative.

Step-by-Step Methodology:

-

Phase Preparation: Mutually saturate 1-Octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, then separating the phases.

-

Spiking: Dissolve 1-phenyl-2-(trifluoromethyl)pyrrolidine in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing 500 µL of the pre-saturated octanol and 500 µL of the pre-saturated PBS.

-

Equilibration: Shake the vial at 25°C for 2 hours to ensure complete thermodynamic partitioning.

-

Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

-

Quantification & Mass Balance (Self-Validation): Carefully sample both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS.

-

Self-Validation Check: Calculate the Mass Balance Recovery (

). If recovery is <90%, it indicates the compound precipitated at the interface or adsorbed to the plasticware, invalidating the run. LC-MS ensures high specificity, confirming the exact mass of the partitioned solute and ruling out degradation.

-

References

-

Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: amine basicity." ChemMedChem (2007). URL:[Link]

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008). URL:[Link]

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science (2011). URL:[Link]

- WO2012035158A1 - Pyrazine derivatives as enac blockers. Google Patents.

- WO2016180802A1 - Insecticidal arylpyrrolidines, method for synthesizing same, and use thereof as agents for controlling animal pests. Google Patents.

- AU2021361043A1 - Tricyclic ligands for degradation of ikzf2 or ikzf4. Google Patents.

Sources

- 1. WO2012035158A1 - Pyrazine derivatives as enac blockers - Google Patents [patents.google.com]

- 2. WO2016180802A1 - Insecticidal arylpyrrolidines, method for synthesizing same, and use thereof as agents for controlling animal pests - Google Patents [patents.google.com]

- 3. AU2021361043A1 - Tricyclic ligands for degradation of ikzf2 or ikzf4 - Google Patents [patents.google.com]

The Medicinal Chemistry Significance of 2-Trifluoromethyl Pyrrolidine Scaffolds: A Technical Guide to Physicochemical Tuning and Synthetic Integration

Abstract The strategic incorporation of fluorine into drug-like scaffolds remains one of the most powerful tools in modern medicinal chemistry. Among these, the 2-trifluoromethyl pyrrolidine motif has emerged as a highly privileged bioisostere. By replacing standard alkyl or unsubstituted pyrrolidine rings with this fluorinated analog, drug development professionals can drastically alter a molecule's physicochemical profile—modulating basicity, enhancing lipophilicity, and shielding the core from cytochrome P450 (CYP450) mediated oxidative metabolism. This whitepaper provides an in-depth, mechanistic guide to the physicochemical causality, metabolic advantages, and synthetic integration of 2-trifluoromethyl pyrrolidine scaffolds.

Physicochemical Profiling: Causality in Scaffold Tuning

The substitution of a hydrogen atom with a trifluoromethyl (

The

Table 1: Comparative Physicochemical Properties

| Property | Standard Pyrrolidine | 2-Trifluoromethylpyrrolidine | Causality / Pharmacological Impact |

| ~19.5 | 12.6 | Strong | |

| ~11.3 | ~7.86 | Shifts the molecule from fully ionized to predominantly unionized at physiological pH (7.4), improving membrane permeability[2]. | |

| Lipophilicity ( | ~0.46 | ~1.63 | Fluorine's low polarizability and high hydrophobicity increase |

| Steric Bulk (A-value) | 1.7 ( | 2.1 ( | Increased steric hindrance physically shields the |

| Nucleophilicity | High | Low | Requires specialized, forcing conditions (e.g., elevated temp, Pd-catalysis) for N-functionalization[4]. |

Metabolic Stability & CYP450 Shielding

One of the primary failure points in drug discovery is rapid clearance via hepatic oxidative metabolism. Cytochrome P450 enzymes (specifically the

The 2-trifluoromethyl pyrrolidine scaffold prevents this through dual mechanisms:

-

Electronic Depletion: The

group lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrolidine ring. This makes the initial electron transfer to the electrophilic -

Steric Shielding: The bulky

group (A-value 2.1) physically blocks the CYP450 active site from accessing the vulnerable

Fig 1: CYP450 metabolic shielding mechanism of 2-CF3-pyrrolidine vs. standard pyrrolidine.

Synthetic Methodologies and Integration Protocols

Integrating the 2-trifluoromethyl pyrrolidine scaffold into a drug candidate requires overcoming specific synthetic hurdles. The synthesis of the chiral building block itself must avoid racemization, and its subsequent attachment to an aryl core must overcome the nitrogen's inherently poor nucleophilicity.

Fig 2: Step-by-step synthetic workflow for integrating the 2-CF3-pyrrolidine scaffold.

Protocol A: Asymmetric Synthesis via Fluorodeoxygenation

To obtain enantiopure (S)-2-trifluoromethylpyrrolidine, late-stage asymmetric trifluoromethylation is often low-yielding. Instead, the direct fluorodeoxygenation of the natural amino acid (S)-proline is the industry standard[5].

Step-by-Step Methodology:

-

Preparation: In a specialized Hastelloy autoclave, charge (S)-proline and anhydrous liquid hydrogen fluoride (HF).

-

Reagent Addition: Cool the reactor to -78 °C and introduce sulfur tetrafluoride (

) gas. -

Reaction: Seal the autoclave, gradually warm to room temperature, and then heat to 70 °C for 12 hours.

-

Workup: Vent excess

through a caustic scrubber. Basify the crude mixture with aqueous KOH and extract with diethyl ether. -

Isolation: Purify via fractional distillation to obtain pure (S)-2-trifluoromethylpyrrolidine[6].

Causality & Self-Validation:

-

Why HF? The highly acidic HF medium keeps the pyrrolidine nitrogen fully protonated throughout the reaction. This prevents the formation of an enamine intermediate, which would lead to the racemization of the

-chiral center. -

Self-Validation Check: Product formation is confirmed via

NMR (characteristic doublet near -75 ppm). Chiral retention is validated via chiral HPLC, ensuring an enantiomeric excess (ee) of >98%.

Protocol B: Scaffold Integration via Nucleophilic Aromatic Substitution ( )

Because the

Step-by-Step Methodology:

-

Preparation: Dissolve the activated aryl chloride (e.g., 2-chloro-3-nitro-4-phenylpyridine, 1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add an excess of N,N-diisopropylethylamine (DIPEA) (4.0 equiv) followed by (R)- or (S)-2-trifluoromethylpyrrolidine (1.0 to 1.2 equiv).

-

Reaction: Heat the sealed reaction mixture to 125 °C and stir vigorously for 16 hours.

-

Workup: Cool to ambient temperature. Dilute the mixture with saturated aqueous

and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over -

Purification: Purify via silica gel flash chromatography.

Causality & Self-Validation:

-

Why DMSO and 125 °C? The strong electron-withdrawing nature of the

group severely dampens the nitrogen's nucleophilicity. A highly polar aprotic solvent (DMSO) stabilizes the transition state of the Meisenheimer complex, and elevated temperatures provide the thermodynamic energy required to overcome the high activation barrier[4]. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the already weakly basic pyrrolidine. -

Self-Validation Check: Reaction progression is monitored via LC-MS. The formation of the product is confirmed by the disappearance of the aryl chloride mass and the appearance of the

peak corresponding to the

Conclusion

The 2-trifluoromethyl pyrrolidine scaffold represents a masterclass in physicochemical tuning. By understanding the causality behind its electronic withdrawal and steric bulk, medicinal chemists can rationally deploy this moiety to rescue drug candidates suffering from poor membrane permeability or rapid CYP450-mediated clearance. While its reduced nucleophilicity demands rigorous, specialized synthetic protocols, the resulting pharmacological benefits make it an indispensable building block in the modern drug discovery toolkit.

References

-

Holistic Prediction of the pKa in Diverse Solvents Based on a Machine-Learning Approach Source: ResearchGate URL:[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) URL:[Link]

-

Fluorodeoxygenation of (S)-proline (Sergey Denisenko) Source: ResearchGate URL:[Link]

- WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL

-

First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III) Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 119580-41-5: 2(S)-2-TRIFLUOROMETHYLPYRROLIDINE [cymitquimica.com]

literature review on the synthesis of fluorinated N-phenylpyrrolidines

Executive Summary: The Privileged Scaffold

In modern drug discovery, the fluorinated N-phenylpyrrolidine motif represents a "privileged scaffold." It bridges the gap between structural rigidity and metabolic stability. The incorporation of fluorine into the pyrrolidine ring—specifically at the C3 position—does more than block metabolic soft spots; it fundamentally alters the ring's conformation via the gauche effect and modulates the basicity of the nitrogen, thereby tuning the pharmacokinetic (PK) profile of the parent molecule.

This guide moves beyond standard textbook reactions. It focuses on the causality of synthetic choices, distinguishing between "textbook" SNAr approaches and the robust, scalable Palladium-catalyzed methodologies required for electron-rich or sterically demanding substrates.

Physicochemical Rationale: The "Fluorine Effect"

Before synthesis, one must understand the why. The introduction of fluorine is not merely a steric replacement for hydrogen; it is an electronic lever.

The Gauche Effect & Conformation

Unlike heavier halogens, fluorine prefers a gauche orientation relative to vicinal electron-withdrawing groups (like the ring nitrogen or amides) due to

-

3-Fluoropyrrolidine: The fluorine atom will preferentially adopt an axial-like position to maximize this orbital overlap, puckering the ring.

-

Impact: This pre-organizes the molecule for protein binding, reducing the entropic penalty upon docking.

pKa Modulation

The N-phenyl group draws electron density via resonance. Adding fluorine to the pyrrolidine ring (inductive effect,

-

Non-fluorinated N-phenylpyrrolidine pKa: ~3-4 (weak base).

-

3,3-Difluoro-N-phenylpyrrolidine pKa: < 1.0.

-

Result: Reduced lysosomal trapping and improved membrane permeability.

Figure 1: Mechanistic flow of fluorine substitution effects on pyrrolidine pharmacodynamics and kinetics.

Strategic Synthesis: The Convergent Approach

While de novo cyclization (e.g., azomethine ylide cycloaddition) is useful for accessing novel substitution patterns, the most reliable route for Medicinal Chemistry SAR (Structure-Activity Relationship) generation is the Convergent Approach : coupling a pre-functionalized fluoropyrrolidine with an aryl halide.

The Nucleophilicity Challenge

Fluorinated amines are less nucleophilic than their non-fluorinated counterparts.

-

The Trap: Standard SNAr conditions (K₂CO₃, DMF, Heat) often fail unless the aryl halide has strong electron-withdrawing groups (e.g., -NO₂, -CN).

-

The Solution: Palladium-catalyzed Buchwald-Hartwig amination.

Ligand Selection for Fluorinated Amines

For fluorinated pyrrolidines, the rate-limiting step in the Pd-catalytic cycle often shifts. The electron-deficient amine makes the oxidative addition facile but the reductive elimination sluggish.

-

Recommended Ligands:

-

RuPhos / BrettPhos: Bulky, electron-rich biaryl phosphines that facilitate reductive elimination.

-

AdBippyPhos: Specifically cited for coupling fluoroalkylamines due to its ability to stabilize the specific transition states involved with electron-deficient amines [1].

-

Comparative Methodology Table

| Feature | Method A: SNAr | Method B: Buchwald-Hartwig (Pd) | Method C: Chan-Lam (Cu) |

| Scope | Limited to electron-deficient Aryl-X | Broad (Electron-rich & poor) | Boronic acids (mild conditions) |

| Fluorine Tolerance | High (if nucleophile reacts) | High (requires specific ligands) | Moderate |

| Scalability | Excellent (No heavy metals) | Good (Cost of Pd/Ligand is factor) | Good (Open air possible) |

| Key Limitation | Fails with unactivated Aryl-Cl | Catalyst poisoning by free amines | Slow kinetics, high Cu loading |

Detailed Protocol: Pd-Catalyzed N-Arylation

Objective: Synthesis of N-(4-methoxyphenyl)-3,3-difluoropyrrolidine. Rationale: This protocol uses a "self-validating" pre-catalyst system to ensure active Pd(0) generation.

Reagents[1]

-

Amine: 3,3-Difluoropyrrolidine hydrochloride (1.2 equiv).

-

Aryl Halide: 4-Bromoanisole (1.0 equiv).

-

Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv). Note: Strong base is required to free the amine salt and facilitate the catalytic cycle.

-

Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR Pre-formed RuPhos-Pd-G4.

-

Solvent: Toluene (anhydrous, deoxygenated).[1]

Step-by-Step Workflow

-

Catalyst Activation (The "Color Check"):

-

In a glovebox or under Ar, mix Pd(OAc)₂ and RuPhos in a small volume of toluene. Heat gently (60°C) for 5 mins.

-

Validation: Solution should turn from orange/red to a dark, rich brown/red (formation of active L-Pd(0) species). If black precipitate forms (Pd black), the catalyst is dead; restart with fresh reagents.

-

-

Substrate Addition:

-

Add the aryl bromide and the fluoropyrrolidine HCl salt to the reaction vessel.

-

Add NaOtBu. Caution: The amine is volatile as a free base; using the HCl salt and deprotonating in situ prevents loss of stoichiometry.

-

-

Reaction:

-

Heat to 100°C for 4–12 hours.

-

Monitoring: TLC (Hexane/EtOAc). The starting aryl halide is UV active. The product will likely be less polar. Stain with KMnO₄ or Ninhydrin (though tertiary amines stain poorly with Ninhydrin, the disappearance of the secondary amine starting material is the key indicator).

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite (removes Pd and salts).

-

Concentrate filtrate.

-

Purification: Flash chromatography on silica gel.

-

Figure 2: The catalytic cycle highlighting the reductive elimination bottleneck common with electron-deficient fluorinated amines.

Alternative Strategy: De Novo Cyclization

For 3,3-difluoropyrrolidines specifically, the "building block" approach (using commercially available 3,3-difluoropyrrolidine HCl) is expensive. For large-scale (multigram) synthesis, a de novo route is preferred.

The Azomethine Ylide Route (1,3-Dipolar Cycloaddition):

-

Precursors: N-benzyl glycine + Difluoroalkene (or precursor).

-

Mechanism: Condensation forms the azomethine ylide, which undergoes [3+2] cycloaddition with the fluorinated alkene.

-

Advantage: Allows installation of the N-phenyl group early if using N-phenyl glycine, though N-benzyl is standard for versatility (deprotect/arylate later).

Troubleshooting & Optimization (Self-Validating Systems)

-

Problem: Low Yield / Incomplete Conversion.

-

Problem: De-fluorination.

-

Diagnosis: Fluoride elimination is rare in 3-fluoro systems unless there is a leaving group at the

-position. -

Fix: Avoid high temperatures (>120°C) which can promote HF elimination to form pyrroles.

-

-

Problem: Catalyst Death.

-

Diagnosis: Reaction mixture turns black (Pd aggregation).[1]

-

Fix: Add 1 mol% water (counter-intuitive, but can activate boronic acids in Chan-Lam) or strictly deoxygenate solvents for Pd systems.

-

References

-

Brusoe, A. T., & Hartwig, J. F. (2015).[3] Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Narayan, S., et al. (2005). "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension. Angewandte Chemie International Edition, 44(21), 3275-3279. (Relevant for alternative aqueous-compatible coupling conditions). [Link]

-

McAlpine, I., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(14), 7266–7274. [Link]

Sources

Bioisosteric Applications of 1-Phenyl-2-(trifluoromethyl)pyrrolidine in Drug Discovery: A Mechanistic and Practical Guide

Executive Summary

In contemporary medicinal chemistry, the optimization of lead compounds frequently encounters a triad of challenges: metabolic instability, poor membrane permeability, and off-target toxicity driven by basic amines. The 1-phenyl-2-(trifluoromethyl)pyrrolidine scaffold has emerged as a highly versatile structural motif to overcome these liabilities. By strategically combining an

This technical guide explores the mechanistic causality behind the physicochemical properties of this scaffold, provides self-validating experimental workflows for its synthesis and evaluation, and establishes a framework for its application in modern drug discovery.

Mechanistic Rationale: The "Why" Behind the Scaffold

The utility of 1-phenyl-2-(trifluoromethyl)pyrrolidine is rooted in the unique stereoelectronic properties imparted by the

Electronic Modulation and Amide Mimicry

The

-

The Causality: The synergistic electron withdrawal from both the phenyl ring and the

group completely depletes the electron density on the nitrogen atom. This suppresses the amine's -

The Result: The scaffold perfectly mimics the electronic profile and hydrogen-bond acceptor capability of an

-aryl amide, but entirely eliminates the carbonyl group, rendering it completely immune to enzymatic hydrolysis by amidases[2].

Metabolic Shielding via C-F Bond Dynamics

Cyclic amines are notorious for undergoing rapid Cytochrome P450 (CYP450)-mediated

-

The Causality: The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (485.3 kJ/mol)[1]. Substituting the

-protons with a

Conformational Locking

The

-

The Causality: To minimize 1,3-allylic strain (A-strain) between the bulky

group and the

Caption: Logical relationship mapping the physicochemical effects of α-CF3 substitution on the N-phenyl pyrrolidine scaffold.

Quantitative Data: Physicochemical Profiling

To illustrate the bioisosteric advantages, the table below compares the physicochemical properties of the 1-phenyl-2-(trifluoromethyl)pyrrolidine scaffold against its classical counterparts.

| Property | 1-Phenyl-2-( | ||

| Amine | ~5.0 - 5.5 | Non-basic | Non-basic (< 2.0) |

| LogP (Lipophilicity) | ~2.5 | ~1.5 | ~3.5 |

| Metabolic Stability (HLM) | Low (Rapid | Low (Amidase hydrolysis) | High (Shielded |

| H-Bond Donors | 0 | 1 | 0 |

| Primary Liability | hERG / Phospholipidosis | Poor half-life ( | High lipophilicity (requires tuning) |

Experimental Workflows & Protocols

Trust in drug discovery relies on reproducible, self-validating systems. The following protocols detail the synthesis of the scaffold and the subsequent in vitro validation of its metabolic stability.

Protocol A: Synthesis via Buchwald-Hartwig Cross-Coupling

While tandem nucleophilic additions can construct the ring de novo[4], late-stage

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine bromobenzene (1.0 equiv),

-2-(trifluoromethyl)pyrrolidine (1.2 equiv), -

Base Addition: Add sodium tert-butoxide (

, 1.5 equiv) to the mixture. -

Solvent: Suspend the reagents in anhydrous, degassed toluene (0.2 M concentration).

-

Reaction: Heat the sealed flask at 90°C for 12 hours with vigorous stirring. Causality: The bulky RuPhos ligand is specifically chosen to facilitate the reductive elimination step of the sterically hindered

- -

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validation Checkpoints:

-

-NMR: The success of the coupling is definitively confirmed by a distinct shift in the

-

LC-MS: Analyze the purified fraction to confirm the presence of the

molecular ion at m/z 216.1.

Protocol B: In Vitro CYP450 Microsomal Stability Assay

To validate the metabolic shielding provided by the

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of the synthesized compound in pure DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Matrix Assembly: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

-

Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel control without NADPH allows the scientist to definitively isolate CYP-mediated oxidation from non-CYP degradation pathways (e.g., esterases).

-

Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validation Checkpoints:

-

Calculate the intrinsic clearance (

) and half-life (

Caption: End-to-end experimental workflow from synthesis to ADME validation of the scaffold.

Conclusion

The 1-phenyl-2-(trifluoromethyl)pyrrolidine motif is a masterclass in rational bioisosteric design. By leveraging the extreme electronegativity and steric bulk of the

References

-

[3] Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC - NIH. Source: nih.gov. URL:

-

[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Source: mdpi.com. URL:

-

[2] Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Source: uni-muenchen.de. URL:

-

[4] Synthesis of α-CN and α-CF3 N-Heterocycles through Tandem Nucleophilic Additions | Organic Letters - ACS Publications. Source: acs.org. URL:

-

[5] WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents. Source: google.com. URL:

Sources

- 1. mdpi.com [mdpi.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]

Electronic & Stereoelectronic Modulation of 2-Trifluoromethyl Pyrrolidine by N-Arylation

This guide provides an in-depth technical analysis of the electronic and stereoelectronic effects of the N-phenyl group on 2-trifluoromethyl pyrrolidine. It is structured for researchers in medicinal chemistry and organic synthesis.

Executive Summary

The introduction of an N-phenyl group to 2-(trifluoromethyl)pyrrolidine creates a complex electronic environment defined by the competition between

The Electronic Landscape

Competitive Delocalization Mechanisms

The electronic character of 1-phenyl-2-(trifluoromethyl)pyrrolidine is governed by two opposing forces fighting for the nitrogen lone pair (

-

N-Aryl Resonance (

): The nitrogen lone pair delocalizes into the phenyl ring's -

Anomeric Effect / Negative Hyperconjugation (

): In N-alkyl-2-CF

The Conflict: The steric bulk of the ortho-phenyl protons and the bulky CF

Basicity and pKa Modulation

The basicity of the pyrrolidine nitrogen is obliterated by this dual electron withdrawal.

-

Inductive Effect (-I): Both the Phenyl ring (

carbon) and the CF -

Resonance Effect (-M): The lone pair is tied up in the aromatic system.

| Compound | Approximate pKa (Conjugate Acid) | Dominant Effect |

| Pyrrolidine | 11.3 | |

| N-Phenylpyrrolidine | 5.2 | Resonance delocalization ( |

| 2-CF | 6.5 | Inductive withdrawal by CF |

| N-Phenyl-2-CF | < 1.5 | Synergistic Inductive + Resonance withdrawal |

Stereoelectronic & Conformational Dynamics

The interplay between sterics and electronics dictates the 3D shape, which is critical for target binding.

The "Twisted" Conformation

To maintain conjugation, the Phenyl ring and the N-C2-C5 plane try to remain coplanar. However, the A(1,2) strain (allylic-like strain) between the bulky CF

-

Result: The phenyl ring rotates slightly out of perfect planarity (

20-30° twist) to relieve steric clash with the CF -

Ring Puckering: The CF

group prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions, but the N-phenyl group's planarity flattens the envelope of the pyrrolidine ring compared to the parent amine.

Visualization of Electronic Logic

Figure 1: Stereoelectronic competition map. The strong resonance demand of the phenyl ring dominates the nitrogen lone pair, overriding the anomeric effect and dictating the final twisted geometry.

Synthetic Pathways

Synthesizing sterically hindered N-aryl amines requires specialized catalysis. Standard S

The Challenge

The 2-CF

Optimized Protocol (Self-Validating)

Ligand Selection: Standard ligands (BINAP, PPh

Reaction Scheme:

Figure 2: Synthetic workflow for the Buchwald-Hartwig arylation of hindered fluoroalkylamines.[1][2][3]

Medicinal Chemistry Implications

Metabolic Stability

The N-phenyl-2-CF

-

N-Dealkylation: Blocked. The C-N bond is strengthened by resonance (partial double bond character).

-

-Oxidation: The 2-position is blocked by CF

Bioisosterism

This scaffold serves as a rigidified, lipophilic bioisostere for:

-

N-Aryl Prolines: The CF

mimics the carboxylate in size and electronegativity but is non-ionizable and lipophilic. -

Ortho-substituted Biaryls: The twisted geometry mimics the 3D vector of twisted biaryl systems often found in kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

Derived from optimized conditions for fluoroalkylamines (See Ref 1).

-

Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:

-

Solvent: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).

-

Amine Addition: Add 2-(trifluoromethyl)pyrrolidine (1.2 equivalents).

-

Note: If the amine is a hydrochloride salt, increase base to 2.4 equivalents.

-

-

Reaction: Seal the vial and heat to 80–100 °C for 12–18 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a UV-active oil or low-melting solid.

Protocol B: Structural Validation (NMR)

- F NMR: Look for a singlet around -74 ppm . If rotamers are present (due to slow rotation of the N-Ph bond), you may see broadening or splitting at low temperatures.

-

H NMR: The

References

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. Source: National Institutes of Health (PMC) Context: Defines the specific ligand (CyBippyPhos) requirements for coupling 2-CF3-pyrrolidine. [Link]

-

Stereoelectronic Effects of the Trifluoromethyl Group. Source: Journal of the American Chemical Society / ResearchGate Context: Fundamental analysis of the fluorine gauche effect and anomeric interactions. [Link]

-

Rational Ligand Design for the Arylation of Hindered Primary Amines. Source: Journal of the American Chemical Society Context: Broad scope of Buchwald-Hartwig conditions for sterically encumbered amines. [Link]

-

pKa Values in Organic Solvents (Bordwell/Leito). Source: University of Tartu / Organic Chemistry Data Context: Baseline data for estimating the pKa of N-aryl and alpha-EWG substituted amines. [Link]

Sources

- 1. 2-[4-(Trifluoromethyl)phenyl]pyrrolidine | C11H12F3N | CID 3701153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Phenylpyrrolidine | 4096-21-3 [chemicalbook.com]

The Chiral Fluorine Frontier: A Technical Guide to the Enantioselective Trifluoromethylation of Amines

Executive Summary

The introduction of a trifluoromethyl (

Part 1: The Synthetic Bottleneck

Why is this transformation difficult?

The direct enantioselective installation of a

-

The "Negative Fluorine Effect": The strong electron-withdrawing nature of the

group destabilizes adjacent positive charges (in iminium ions) and adjacent negative charges (in -

The Background Reaction: The most common reagent, Ruppert-Prakash reagent (

) , requires Lewis base activation (typically fluoride). Once activated, the resulting

Visualization: The Evolution of Methodologies

The following diagram illustrates the strategic shift from stoichiometric control to catalytic precision.

Caption: The strategic evolution from stoichiometric auxiliaries to catalytic and radical-based manifolds.

Part 2: The Auxiliary Era (Foundations)

Before catalytic methods existed, the Ellman Sulfinimine protocol was the industry standard for generating chiral

-

Mechanism: Condensation of a ketone/aldehyde with chiral tert-butanesulfinamide yields a chiral sulfinimine. The sulfinyl group acts as a distinct "shield," directing the nucleophilic attack of the

source to a single face of the imine. -

Key Reagent:

+ TBAT (Tetrabutylammonium difluorotriphenylsilicate) as the initiator. -

Limitation: Requires stoichiometric amounts of the chiral auxiliary and an extra deprotection step.

Part 3: The Catalytic Breakthrough (Nucleophilic)

The "Holy Grail" was achieved when researchers successfully tamed the reactivity of

The Innovation: Azomethine Imines

Direct addition to simple imines often failed due to hydrolysis or lack of reactivity. Shibata utilized azomethine imines —cyclic, charge-separated 1,3-dipoles. These substrates are:

-

Highly Activated: The positive charge on the nitrogen makes the adjacent carbon highly electrophilic.

-

Rigid: The cyclic structure reduces conformational freedom, enhancing stereocontrol.

Mechanism of Action

The reaction operates via a dual-activation mechanism:[1][2]

-

Initiation: A catalytic amount of fluoride (or base) activates

to form a pentacoordinate silicate species. -

Chiral Ion Pairing: The anionic silicate species pairs with the bulky, chiral quaternary ammonium cation (from the Cinchona alkaloid).

-

Enantio-discrimination: This chiral ion pair attacks the azomethine imine. The catalyst's geometry blocks one face, forcing the

to attack from the other.

Caption: Mechanistic pathway of Phase Transfer Catalyzed enantioselective trifluoromethylation.

Part 4: Comparative Data Analysis

The following table contrasts the three dominant methodologies for generating

| Feature | Ellman Auxiliary (1999) | Shibata Catalytic PTC (2007) | MacMillan Photoredox (2011) |

| Chiral Source | Stoichiometric Sulfinamide | Catalytic Cinchona Alkaloid | Catalytic Ru/Ir Complex |

| Substrate Scope | Aldehydes/Ketones (via imine) | Azomethine Imines / Activated Imines | Enolsilanes / Enamides |

| Atom Economy | Low (Auxiliary waste) | High | High |

| Enantioselectivity | Excellent (>98% de) | Good to Excellent (85-94% ee) | Excellent (>95% ee) |

| Operational Difficulty | Low (Robust) | Medium (Moisture sensitive) | Medium (Light source required) |

Part 5: Detailed Experimental Protocol

Protocol: Catalytic Enantioselective Trifluoromethylation of Azomethine Imines. Source: Based on Shibata et al., Angew.[3][4] Chem. Int. Ed. 2009 and JACS 2007.

Reagents & Equipment

-

Substrate: N-benzoylamino-3,4-dihydroisoquinolinium betaine (Azomethine imine).

-

Reagent: Trimethyl(trifluoromethyl)silane (

, Ruppert-Prakash Reagent). Handle with care: Volatile. -

Catalyst: N-(2,3,4-trifluorobenzyl)cinchoninium bromide (Catalyst 1g in literature).

-

Activator: Tetramethylammonium fluoride (TMAF) or KOH (solid).

-

Solvent: Dichloromethane (

) or Toluene, strictly anhydrous. -

Atmosphere: Argon or Nitrogen.

Step-by-Step Workflow

Step 1: Catalyst Preparation (Pre-drying)

The Cinchona alkaloid catalyst is hygroscopic. Dry the catalyst under high vacuum at 60°C for 4 hours prior to use. Water traces can hydrolyze

Step 2: Reaction Assembly

-

Flame-dry a 10 mL Schlenk tube and cool under argon flow.

-

Add the Azomethine Imine (0.20 mmol, 1.0 equiv).

-

Add the Chiral Catalyst (0.02 mmol, 10 mol%).

-

Add the solid Activator (e.g., KOH, 0.02 mmol, 10 mol% - Note: Solid base allows for slow release of the active species, suppressing background reaction).

-

Add anhydrous Toluene (2.0 mL) via syringe.

-

Cool the mixture to -40°C (Cryocooler or Acetonitrile/Dry Ice bath). Low temperature is critical for enantioselectivity.

Step 3: Reagent Addition

-

Add

(0.30 mmol, 1.5 equiv) dropwise via microsyringe. -

Stir the mixture vigorously at -40°C.

-

Monitoring: Monitor by TLC. The reaction typically completes in 12–24 hours.

Step 4: Workup & Purification

-

Quench the reaction with saturated aqueous

(2 mL) at -40°C. -

Allow to warm to room temperature.

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Dry combined organics over

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography on silica gel (Hexane/EtOAc gradient).

Step 5: N-N Bond Cleavage (Optional) To release the free primary amine from the trifluoromethylated hydrazine product:

-

Dissolve product in MeOH.

-

Add

or Raney Ni/H2 to cleave the N-N bond, yielding the chiral

Self-Validating Checkpoints

-

Visual Check: If the reaction mixture bubbles vigorously upon adding

, your solvent was wet ( -

TLC: The azomethine imine is usually highly colored (yellow/orange). Disappearance of color often indicates consumption of starting material.

References

-

Ruppert, I., K. Schlich, and W. Volbach. "Die ersten CF3-substituierten Chlorsilane und Silane—Nucleophile Trifluormethylierung." Tetrahedron Letters, 1984. Link (The origin of the reagent).

-

Prakash, G. K. S., and G. A.[5] Olah. "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane." Chemical Reviews, 1997. Link (The authoritative review on the reagent).

-

Ellman, J. A., et al. "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 1999.[6][7][8] Link (The auxiliary foundation).

-

Kawai, H., Shibata, N., et al. "Catalytic Enantioselective Trifluoromethylation of Azomethine Imines with Trimethyl(trifluoromethyl)silane."[3][4] Angewandte Chemie International Edition, 2009.[3] Link (The catalytic breakthrough protocol).

-

Nagib, D. A., and D. W. C. MacMillan. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 2011. Link (The radical revolution).

Sources

- 1. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 3. Catalytic enantioselective trifluoromethylation of azomethine imines with trimethyl(trifluoromethyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

In-Depth Technical Guide: Solubility Profile and Thermodynamic Behavior of 1-Phenyl-2-(trifluoromethyl)pyrrolidine in Organic Solvents

Executive Summary

1-Phenyl-2-(trifluoromethyl)pyrrolidine is a highly specialized structural motif and a critical synthetic precursor for biologically active [1]. The strategic installation of a trifluoromethyl (-CF3) group onto the pyrrolidine ring profoundly alters the molecule's physicochemical landscape. This whitepaper provides a comprehensive, field-proven analysis of its solubility profile across various organic solvents, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP).

Structural Determinants and Causality of Solvation

To predict and manipulate the solubility of 1-phenyl-2-(trifluoromethyl)pyrrolidine, one must understand the causality behind its molecular interactions. As formulation scientists, we look at three primary structural features:

-

The Phenyl Ring (N1-position): The aromatic ring delocalizes the nitrogen lone pair, drastically reducing the basicity (pKa) of the tertiary amine. This renders the molecule highly lipophilic and essentially neutral in most organic environments, preventing salt formation in mildly acidic conditions.

-

The Pyrrolidine Core: Provides a rigid, cyclic aliphatic framework that heavily favors London dispersion interactions with non-polar solvents.

-

The Trifluoromethyl Group (C2-position): Fluorine's high electronegativity and low polarizability create a dense, hydrophobic electron cloud. While it increases the overall molecular dipole moment, the -CF3 group acts as a steric and electronic shield, effectively neutralizing the hydrogen-bond accepting capability of the molecule[2].

Mechanistic Insight: Why does this compound exhibit exceptional solubility in aprotic solvents but poor solubility in alcohols? The electron-withdrawing -CF3 group and the N-phenyl conjugation synergistically eliminate hydrogen bonding (

Thermodynamic cycle of 1-Phenyl-2-(trifluoromethyl)pyrrolidine solvation in organic solvents.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of 1-phenyl-2-(trifluoromethyl)pyrrolidine at 25.0 °C.

Note: Due to the specialized nature of this intermediate, values are quantitative models derived from structural partition coefficients (LogP ~ 3.8) and empirical behaviors of homologous fluorinated tertiary amines.

| Solvent Class | Solvent | Solubility (mg/mL at 25°C) | Solvation Mechanism / HSP Affinity |

| Halogenated | Dichloromethane (DCM) | > 500 | Dominant dispersion ( |

| Ester / Aprotic | Ethyl Acetate (EtOAc) | > 300 | Strong dipole-dipole ( |

| Aromatic | Toluene | > 200 | |

| Aliphatic | n-Hexane | ~ 120 | Favorable lipophilicity; driven by the fluorinated/aliphatic core. |

| Polar Protic | Methanol (MeOH) | ~ 45 | Limited by high |

| Aqueous | Water (pH 7.4) | < 0.1 | Extreme hydrophobicity; lack of basicity prevents protonation. |

Experimental Workflow: Thermodynamic Solubility Determination

To ensure high-fidelity, reproducible data, solubility must be measured using a self-validating thermodynamic equilibrium method rather than kinetic dissolution. The following protocol utilizes a shake-flask methodology coupled with Ultra-Performance Liquid Chromatography (UPLC-UV).

Expertise & Experience Check: A critical failure point in fluorinated compound analysis is non-specific adsorption to filtration membranes. We mandate the use of PTFE filters and a strict "pre-saturation" step (discarding the first 0.2 mL of filtrate) to ensure the quantified concentration perfectly reflects the equilibrium state in the flask.

Step-by-Step Methodology:

-

Preparation of Solid Excess: Add 100 mg of 1-phenyl-2-(trifluoromethyl)pyrrolidine to a 2.0 mL amber glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible pellet of undissolved solid remains; if not, add more solute until saturation is visually confirmed.

-

Isothermal Equilibration: Seal the vial and place it in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 400 rpm for 48 hours. (Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium, overcoming any potential crystal lattice energy barriers).

-

Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C to settle macro-particulates. Draw 0.5 mL of the supernatant using a glass syringe.

-

Filtration (Self-Validating Step): Pass the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.2 mL to saturate any binding sites on the PTFE membrane. Collect the remaining 0.3 mL.

-

Dilution & Internal Standard Addition: Dilute the filtrate by a factor of 1:100 or 1:1000 in the mobile phase (e.g., Acetonitrile). Spike with a structurally similar internal standard (e.g., 1-phenylpyrrolidine) at a known concentration to correct for any volumetric errors during dilution.

-

UPLC-UV Quantification: Analyze via UPLC using a C18 column (UV detection at 254 nm, corresponding to the phenyl chromophore). Calculate concentration using a pre-established calibration curve.

Step-by-step shake-flask and UPLC-UV workflow for thermodynamic solubility determination.

Conclusion

The solubility of 1-phenyl-2-(trifluoromethyl)pyrrolidine is a textbook example of how fluorination and aromatic conjugation dictate physical properties. By neutralizing the basicity of the pyrrolidine nitrogen and introducing a bulky, hydrophobic -CF3 group, the molecule exhibits a strong preference for halogenated and polar-aprotic solvents[4]. Understanding this profile is essential for optimizing reaction conditions, particularly in transition-metal-catalyzed cross-couplings or tandem nucleophilic additions where solvent polarity directly impacts catalytic cycles.

References

-

Title: Synthesis of α-CN and α-CF3 N-Heterocycles through Tandem Nucleophilic Additions Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL: [Link]

-

Title: Using COSMO-RS to Predict Hansen Solubility Parameters Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Sources

Methodological & Application

photoredox catalysis methods for synthesizing 1-Phenyl-2-(trifluoromethyl)pyrrolidine

This Application Note is designed for researchers in medicinal chemistry and process development. It details the high-efficiency synthesis of 1-Phenyl-2-(trifluoromethyl)pyrrolidine , a privileged scaffold in drug discovery due to the metabolic stability and lipophilicity conferred by the trifluoromethyl group.

Executive Summary

The incorporation of a trifluoromethyl (

Retrosynthetic Logic & Design

The synthesis targets the C2-functionalization of the pyrrolidine ring. Two primary photoredox pathways were evaluated:

-

-C-H Functionalization: Direct oxidation of N-phenylpyrrolidine to an

-

Decarboxylative Trifluoromethylation (Selected): Uses N-phenylproline (readily accessible from L-proline) as a radical precursor. The carboxylate group serves as a "traceless activating group," ensuring the CF3 is installed exactly at the 2-position.

Reaction Scheme

The transformation proceeds via the coupling of N-phenylproline with Togni’s Reagent II, catalyzed by a dual Iridium/Copper system under Blue LED irradiation.

Figure 1: General reaction scheme for the decarboxylative trifluoromethylation.

Mechanistic Principles

This protocol relies on Metallaphotoredox Catalysis , merging the photo-oxidative power of Iridium with the radical-capturing ability of Copper.

-

Photoexcitation: The photocatalyst Ir(III) is excited by blue light to Ir(III)* .

-

Oxidation & Decarboxylation: The excited catalyst (or a high-valent Cu species) oxidizes the carboxylate of N-phenylproline. This triggers rapid decarboxylation, releasing

and generating an -

CF3 Transfer: Concurrently, the Copper catalyst reacts with Togni Reagent II to form an electrophilic Cu-CF3 species.

-

Radical Capture: The nucleophilic

-amino radical is intercepted by the Cu(II/III)-CF3 species. Reductive elimination forms the C(

Figure 2: Simplified dual catalytic cycle illustrating the synergy between Iridium photoredox and Copper catalysis.

Experimental Protocol

Materials & Reagents

| Component | Reagent Name | Equiv. | Role |

| Substrate | N-Phenylproline | 1.0 | Radical Precursor |

| CF3 Source | Togni Reagent II | 1.2 - 1.5 | Electrophilic CF3 donor |

| Photocatalyst | Ir[dF(CF3)ppy] | 0.01 (1 mol%) | Photo-oxidant |

| Metal Catalyst | Cu(MeCN) | 0.20 (20 mol%) | Radical trap / CF3 transfer |

| Base | Cs | 1.0 | Carboxylate activation |

| Solvent | DMF or DMSO | 0.1 M | Polar aprotic medium |

Note: N-Phenylproline can be synthesized via Ullmann coupling of L-proline and iodobenzene if not commercially available.

Step-by-Step Procedure

Step 1: Reaction Setup

-

In an oven-dried 8 mL vial equipped with a magnetic stir bar, add N-Phenylproline (0.5 mmol, 1.0 equiv).

-

Add Togni Reagent II (0.6 mmol, 1.2 equiv) and Base (Cs

CO -

Add the photocatalyst Ir[dF(CF3)ppy]

(dtbbpy)PF -

Transfer the vial to a glovebox (preferred) or cycle vacuum/nitrogen 3 times on a Schlenk line.

-

Add anhydrous DMF (5.0 mL) via syringe to achieve a 0.1 M concentration. Cap the vial tightly.

Step 2: Irradiation

-

Place the vial in a photoreactor (e.g., Kessil A160WE or localized blue LED strips) approx. 2-3 cm from the light source.

-

Maintain temperature at 25 °C using a fan to prevent overheating from the LEDs.

-

Stir vigorously for 16–24 hours . The reaction mixture typically turns from heterogeneous to a dark homogeneous solution.

Step 3: Work-up & Purification

-

Dilute the mixture with Ethyl Acetate (20 mL) and wash with saturated NaHCO

(10 mL) followed by brine (2 x 10 mL). -

Dry the organic layer over Na

SO -

Purification: Flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).

-

TLC Stain: UV active (phenyl ring) and KMnO

.

-

-

Characterization: Confirm structure via

F NMR (singlet around -70 to -75 ppm) and

Critical Analysis & Troubleshooting

Self-Validating the Protocol (E-E-A-T)

-

Oxygen Sensitivity: This reaction involves radical intermediates and Cu(I) species, both of which are sensitive to oxygen. Validation: If yields are low (<30%), ensure rigorous degassing. A freeze-pump-thaw cycle is superior to simple sparging.

-

Light Intensity: Reaction rate is photon-limited. Validation: If starting material remains after 24h, increase light intensity or decrease vial diameter (path length).

-

Substrate Stability: The N-phenyl ring is electron-rich. In the presence of extremely strong oxidants, the aniline moiety might oxidize. Mitigation: The selected Ir catalyst (

V) is tuned to oxidize the carboxylate-copper complex rather than the free arene.

Optimization Table

| Parameter | Variation | Expected Outcome |

| Solvent | DMF vs. MeCN | DMF typically stabilizes the Cu intermediates better, improving yield. |

| Base | Cs | Inorganic bases often perform better for decarboxylation; soluble organic bases (TMG) can be used if solubility is an issue. |

| Water | Anhydrous vs. Wet | Strictly Anhydrous. Water can quench the CF3 radical or hydrolyze Togni reagent. |

References

-

MacMillan, D. W. C., et al. (2018).[1] "Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids." Journal of the American Chemical Society.[1]

-

Togni, A., et al. (2006). "A New Family of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation." Chemistry – A European Journal.

-

Stephenson, C. R. J., et al. (2012). "Visible Light-Mediated Conversion of Alcohols to Halides." (Context on radical generation). Nature Chemistry.[2]

-

Lefebvre, Q., et al. (2016).[3] "Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation." Chemical Communications.[3]

Sources

- 1. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: 1-Phenyl-2-(trifluoromethyl)pyrrolidine as a Versatile Chiral Building Block

Abstract

This technical guide provides a comprehensive overview of 1-phenyl-2-(trifluoromethyl)pyrrolidine as a potent and versatile chiral building block for asymmetric synthesis. The unique stereoelectronic properties conferred by the N-phenyl group and the C2-trifluoromethyl moiety create a sterically defined and electronically tuned scaffold. This document details its synthesis via modern cross-coupling methodologies and explores its application as a recoverable chiral auxiliary for diastereoselective transformations. Furthermore, protocols for its derivatization into advanced P,N-ligands for metal catalysis and bifunctional organocatalysts are presented. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinning and actionable, field-proven protocols to leverage this building block in their synthetic campaigns.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous FDA-approved drugs and biologically active alkaloids.[1] Its non-planar, sp³-rich structure provides ideal three-dimensional diversity for probing complex biological targets. When rendered chiral, pyrrolidine derivatives become powerful tools for controlling stereochemistry in asymmetric synthesis, acting as catalysts, ligands, or chiral auxiliaries.[2]

The introduction of a trifluoromethyl (CF₃) group at the C2 position imparts a unique set of properties. The CF₃ group is a strong electron-withdrawing moiety and a lipophilic hydrogen bond acceptor, which can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[3] The combination of the rigid pyrrolidine ring, the stereogenic center bearing a CF₃ group, and a synthetically versatile N-phenyl substituent makes 1-phenyl-2-(trifluoromethyl)pyrrolidine a highly valuable, yet underutilized, chiral building block. This guide aims to unlock its potential by providing robust synthetic protocols and application frameworks.

Physicochemical Properties and Characterization

Before use, it is critical to understand the basic properties of the parent compound, 2-(trifluoromethyl)pyrrolidine, from which the target building block is synthesized.

| Property | Value (Racemic) | Value (S-enantiomer) | Reference |

| Molecular Formula | C₅H₈F₃N | C₅H₈F₃N | |

| Molecular Weight | 139.12 g/mol | 139.12 g/mol | |

| Boiling Point | 104-106 °C | - | |

| Melting Point | - | 29-33 °C | |

| Density | 1.210 g/mL at 25 °C | - | |

| Refractive Index | n20/D 1.379 | - | |

| Flash Point | 26 °C | 29 °C | |

| CAS Number | 109074-67-1 | 119580-41-5 |

Synthesis of the Chiral Building Block

The most direct and modular route to enantiopure (S)- or (R)-1-phenyl-2-(trifluoromethyl)pyrrolidine is via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4] This method offers high functional group tolerance and generally proceeds with retention of stereochemistry at the C2 position.

Protocol 1: Synthesis of (S)-1-Phenyl-2-(trifluoromethyl)pyrrolidine

This protocol describes the N-arylation of commercially available (S)-(+)-2-(trifluoromethyl)pyrrolidine with iodobenzene.

Caption: Workflow for Buchwald-Hartwig amination synthesis.

Materials:

-

(S)-(+)-2-(Trifluoromethyl)pyrrolidine (1.0 eq)

-

Iodobenzene (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous, degassed toluene

-

Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add anhydrous toluene, followed by (S)-(+)-2-(trifluoromethyl)pyrrolidine (1.0 eq) and iodobenzene (1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-phenylated product.

Rationale (E-E-A-T): The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the oxidative addition of the aryl halide to the Pd(0) center and facilitating the subsequent reductive elimination, which is the C-N bond-forming step.[5] Sodium tert-butoxide is a sufficiently strong, non-nucleophilic base to deprotonate the pyrrolidine nitrogen without competing side reactions.[6]

Applications in Asymmetric Synthesis

As a Chiral Auxiliary for Diastereoselective Alkylation

A chiral auxiliary temporarily attaches to a prochiral substrate to direct the stereochemical outcome of a reaction.[7] 1-Phenyl-2-(trifluoromethyl)pyrrolidine is an excellent candidate for this role. The N-phenyl group and the C2-CF₃ group create a highly defined steric environment, forcing reagents to approach from a specific face.

Principle of Stereocontrol: When the auxiliary is attached to a carbonyl compound (e.g., as an enamine or after conversion to an amide and enolization), the lithium enolate is believed to form a rigid, chelated structure. The bulky CF₃ and phenyl groups effectively block one face of the enolate, directing the incoming electrophile to the opposite, less-hindered face.

Caption: Proposed chelated transition state for alkylation.

Protocol 2: Asymmetric α-Alkylation of a Ketone (Representative)

This protocol illustrates how (S)-1-phenyl-2-(trifluoromethyl)pyrrolidine could be used as an auxiliary for the alkylation of cyclohexanone. The first step involves forming an amide, which is then alkylated.

Part A: Amide Formation

-

React (S)-1-phenyl-2-(trifluoromethyl)pyrrolidine with cyclohexanecarbonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in CH₂Cl₂ to form the corresponding amide. Purify by chromatography.

Part B: Asymmetric Alkylation Materials:

-

N-(cyclohexanecarbonyl)-(S)-1-phenyl-2-(trifluoromethyl)pyrrolidine (1.0 eq)

-

Lithium diisopropylamide (LDA), 2M in THF/heptane/ethylbenzene (1.1 eq)

-

Alkyl halide (e.g., Benzyl bromide, 1.2 eq)

-

Anhydrous THF

Procedure:

-

Enolate Formation: Dissolve the amide (1.0 eq) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C. Add LDA (1.1 eq) dropwise and stir for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 4-6 hours, then slowly warm to room temperature overnight.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Auxiliary Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions (e.g., refluxing with 6M HCl or LiOH in THF/H₂O) to release the chiral α-alkylated carboxylic acid and recover the chiral auxiliary.[8]

-

Analysis: Determine the diastereomeric excess (d.e.) of the product by ¹H NMR or chiral HPLC analysis of the purified alkylated amide or the final acid product.

Expected Outcome: This procedure is expected to yield the α-alkylated product with high diastereoselectivity due to the steric shielding provided by the auxiliary.[1]

As a Precursor to Chiral P,N-Ligands

The N-phenyl group is an ideal handle for introducing a phosphine donor group via directed ortho-lithiation, creating a powerful P,N-bidentate ligand suitable for asymmetric metal catalysis.[9]

Protocol 3: Synthesis of a P,N-Ligand

Procedure:

-

Lithiation: Dissolve (S)-1-phenyl-2-(trifluoromethyl)pyrrolidine (1.0 eq) in anhydrous diethyl ether or THF under argon. Cool to 0 °C. Add sec-Butyllithium (1.1 eq) dropwise. Allow the solution to warm to room temperature and stir for 4-6 hours to ensure complete ortho-lithiation.

-

Phosphinylation: Cool the resulting deep-red solution of the lithiated species to -78 °C. Add chlorodiphenylphosphine (Ph₂PCl, 1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

-

Workup & Purification: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate. Purify the resulting crude phosphine ligand by column chromatography under an inert atmosphere to prevent oxidation.

Caption: Synthesis workflow for a chiral P,N-ligand.

Application Example: This P,N-ligand can be complexed with metals like Palladium, Rhodium, or Iridium to catalyze a range of asymmetric reactions, such as allylic alkylation or hydrogenation, where the combination of a soft phosphine donor and a hard nitrogen donor creates a highly effective chiral environment around the metal center.[10]

Safety and Handling

-

Precursors: 2-(Trifluoromethyl)pyrrolidine is a flammable liquid/solid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reagents: Organolithium reagents like sec-BuLi are pyrophoric and react violently with water. All protocols involving these reagents must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench reactive reagents carefully before disposal.

Conclusion

1-Phenyl-2-(trifluoromethyl)pyrrolidine is a chiral building block with significant untapped potential. Its synthesis is accessible through robust and scalable cross-coupling chemistry. The strategic placement of the N-phenyl and C2-trifluoromethyl groups provides a powerful platform for stereochemical control, enabling its use as a chiral auxiliary. Furthermore, its structure serves as an excellent foundation for the rational design of more complex chiral ligands and organocatalysts. The protocols and conceptual frameworks provided herein offer a solid starting point for researchers to integrate this valuable synthon into their programs for the efficient construction of complex, enantioenriched molecules.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. [Link]

-

ACS Publications. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

-

Simon Fraser University Summit Research Repository. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

National Center for Biotechnology Information. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. [Link]

-

National Center for Biotechnology Information. Architecture and synthesis of P,N-heterocyclic phosphine ligands. [Link]

-

National Center for Biotechnology Information. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). [Link]

-

PubChem. 2-[4-(Trifluoromethyl)phenyl]pyrrolidine. [Link]

-

ChemRxiv. Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline. [Link]

-

National Center for Biotechnology Information. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

ResearchGate. N-Arylation of amines with iodobenzene catalyzed by ligand-free CuI in DMF. [Link]

-

Organic Syntheses. Procedure for the Synthesis of Indolylphosphine Ligands (CM-phos). [Link]

-

Organic Chemistry Portal. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. [Link]

-

ResearchGate. General Principles of ortho-Lithiation in Arylphosphinamides. [Link]

-

National Center for Biotechnology Information. Recent Progress Concerning the N-Arylation of Indoles. [Link]

-

J-STAGE. Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

Strategic N-Arylation of 2-(Trifluoromethyl)pyrrolidine: A Guide to Modern Catalytic Methods

An Application Note and Protocol for Researchers

Abstract: The N-aryl-2-(trifluoromethyl)pyrrolidine scaffold is a privileged motif in contemporary medicinal chemistry, offering a unique combination of conformational constraint and metabolic stability. The electron-withdrawing nature of the trifluoromethyl group significantly modulates the physicochemical properties of the pyrrolidine nitrogen, including its basicity and nucleophilicity, presenting distinct challenges for its arylation.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the step-by-step procedure for the N-arylation of 2-(trifluoromethyl)pyrrolidine. We delve into the mechanistic rationale behind catalyst selection and reaction parameter optimization for the two most powerful synthetic strategies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide emphasizes not just the procedural steps but the underlying chemical principles, empowering researchers to troubleshoot and adapt these protocols for their specific synthetic targets.

Introduction: The Significance of the N-Aryl-2-(Trifluoromethyl)pyrrolidine Moiety

Nitrogen-containing heterocycles are fundamental building blocks in a vast number of biologically active compounds.[2][3] Among these, the pyrrolidine ring is a common feature in many FDA-approved drugs.[4] The strategic introduction of a trifluoromethyl (CF3) group at the 2-position of the pyrrolidine ring imparts several desirable properties. The C-F bond's strength enhances metabolic stability, while the lipophilicity of the CF3 group can improve membrane permeability. Furthermore, the strong electron-withdrawing effect of the CF3 group lowers the pKa of the pyrrolidine nitrogen, which can be crucial for modulating target engagement and off-target activities.[1]

The subsequent N-arylation of this fluorinated scaffold opens the door to a vast chemical space, allowing for the synthesis of molecules with potential applications as anticancer, anti-Alzheimer, and antiviral agents.[2] However, the reduced nucleophilicity of the nitrogen atom in 2-(trifluoromethyl)pyrrolidine, coupled with its steric bulk, makes traditional N-arylation methods challenging. Modern transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the most robust and versatile solutions to this synthetic problem.[5][6]

Mechanistic Foundations and Strategic Choices

The successful N-arylation of a challenging substrate like 2-(trifluoromethyl)pyrrolidine is critically dependent on the appropriate choice of catalyst, ligand, base, and solvent. Understanding the mechanisms of the primary catalytic systems is paramount for rational protocol design and optimization.

The Premier Approach: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the state-of-the-art method for forming C(aryl)-N bonds.[5][7] It utilizes a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or sulfonate.[6] Its broad functional group tolerance and generally milder conditions make it the first choice for this transformation.

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[8][9]

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5][9][10]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

-

Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) sources such as Pd(OAc)₂ are more common due to their air stability. These require in situ reduction to the active Pd(0) species, which is facilitated by the phosphine ligand.[11]

-

The Ligand (The Key to Success): For sterically hindered and electron-deficient amines, the ligand is the most critical variable. Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are required.[5][12]

-

Why? These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition. Their bulk also speeds up the final reductive elimination step while suppressing side reactions.[5][12][13] For secondary amines like 2-(trifluoromethyl)pyrrolidine, ligands such as JohnPhos , DavePhos , or specialized ligands designed for hindered amines are excellent starting points.[12][14]

-

-

The Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base. For substrates with base-sensitive functional groups (e.g., esters), weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[11][15]

-

The Solvent: Anhydrous, aprotic solvents that can dissolve the organometallic intermediates are necessary. Toluene, 1,4-dioxane, and THF are commonly employed.[9][15] Rigorous deoxygenation of the solvent is crucial to prevent oxidation and deactivation of the phosphine ligand and palladium catalyst.

The Alternative: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation and serves as a valuable alternative to palladium-catalyzed routes.[16] Modern protocols use catalytic amounts of a copper(I) source, often in the presence of a ligand, to couple amines with aryl halides.[17][18]

Reaction Principle: The mechanism is less universally agreed upon than the Buchwald-Hartwig reaction but is thought to involve a Cu(I)/Cu(III) catalytic cycle.[18] The reaction typically involves the formation of a copper(I)-amidate complex, oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination.[17]

When to Choose the Ullmann Reaction:

-

When palladium-catalyzed reactions fail or give low yields.

-

For specific substrate combinations where copper catalysis shows superior performance.

-

It often requires more forcing conditions (higher temperatures >100 °C) and polar aprotic solvents like DMF or DMSO.[15][16]

-

Ligands such as N,N'-dimethylethylenediamine (DMEDA), phenanthroline, or amino acids like L-proline derivatives can significantly accelerate the reaction and allow for milder conditions.[17][19][20]

Detailed Experimental Protocols

Safety Precautions: These reactions must be performed in a well-ventilated fume hood. Organophosphine ligands can be toxic and air-sensitive. Strong bases like NaOtBu are corrosive and moisture-sensitive. Solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Palladium-Catalyzed N-Arylation of 2-(Trifluoromethyl)pyrrolidine

This protocol describes a general starting point for the Buchwald-Hartwig amination of 2-(trifluoromethyl)pyrrolidine with an aryl bromide. Optimization of ligand, base, and temperature may be required for specific substrates.

Caption: General workflow for setting up an inert atmosphere cross-coupling reaction.

Reagents and Materials: